molecular formula C10H11IO3 B13682453 Ethyl 5-hydroxy-2-iodo-4-methylbenzoate

Ethyl 5-hydroxy-2-iodo-4-methylbenzoate

Cat. No.: B13682453
M. Wt: 306.10 g/mol
InChI Key: DLSPOVXRTQBBMF-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-iodo-4-methylbenzoate is a substituted benzoate ester characterized by a hydroxyl (-OH) group at position 5, an iodine atom at position 2, and a methyl (-CH₃) group at position 4 on the aromatic ring. This compound is of interest in pharmaceutical and synthetic chemistry due to its unique substitution pattern, which may influence biological activity or serve as a precursor for more complex molecules.

Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

ethyl 5-hydroxy-2-iodo-4-methylbenzoate

InChI

InChI=1S/C10H11IO3/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5,12H,3H2,1-2H3

InChI Key

DLSPOVXRTQBBMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)O)C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-iodo-4-methylbenzoate typically involves the iodination of a precursor compound, followed by esterification. One common method starts with 5-hydroxy-4-methylbenzoic acid, which undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium iodate. The resulting 5-hydroxy-2-iodo-4-methylbenzoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-iodo-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ethyl 5-oxo-2-iodo-4-methylbenzoate.

    Reduction: Ethyl 5-hydroxy-4-methylbenzoate.

    Substitution: Ethyl 5-hydroxy-2-azido-4-methylbenzoate.

Scientific Research Applications

Ethyl 5-hydroxy-2-iodo-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of iodine can enhance its bioactivity.

    Medicine: Explored as a potential lead compound for drug development. Its derivatives may exhibit pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-iodo-4-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Key Differences :

  • Iodine vs. Amino Groups: The iodine atom in the target compound may facilitate halogen-bonding or cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in the compound from enables Schiff base formation and nucleophilic reactivity .
  • Solubility : The hydroxyethyl and benzyl groups in ’s compound likely increase hydrophilicity compared to the iodine and methyl groups in the target molecule.

Comparison :

  • The iodine substituent in the target compound may require harsh conditions (e.g., I₂/AgOTf or directed ortho-metalation), while the amino group in ’s compound allows milder, acid-catalyzed condensation .

Data Tables

Table 1: Structural and Functional Comparison

Property Ethyl 5-hydroxy-2-iodo-4-methylbenzoate Compound from Phosphonate Derivatives
Key Substituents I, OH, CH₃ Amino, benzyl, hydroxyethyl Phosphonomethoxyethyl (PME)
Reactivity Electrophilic substitution Nucleophilic condensation Hydrolytic stability
Applications Synthetic intermediate Heterocyclic synthesis Antiviral agents

Research Findings and Limitations

  • : Highlights the versatility of benzoate esters in forming Schiff bases for heterocyclic systems .
  • : Demonstrates the superiority of phosphonates in therapeutic applications due to stability .
  • Gaps: Direct data on this compound’s physical properties (e.g., melting point, solubility) or spectroscopic signatures are absent in the provided evidence.

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